N'-(9H-fluoren-9-ylidene)-2-fluorobenzohydrazide
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Overview
Description
N’-(9H-fluoren-9-ylidene)-2-fluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorene moiety and a fluorobenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9H-fluoren-9-ylidene)-2-fluorobenzohydrazide typically involves the condensation of 9H-fluoren-9-one with 2-fluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(9H-fluoren-9-ylidene)-2-fluorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(9H-fluoren-9-ylidene)-2-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Scientific Research Applications
N’-(9H-fluoren-9-ylidene)-2-fluorobenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(9H-fluoren-9-ylidene)-2-fluorobenzohydrazide involves its interaction with molecular targets through its hydrazide and fluorene moieties. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways. For example, its derivatives have been shown to inhibit tyrosinase activity, which is involved in melanin synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’-(9H-fluoren-9-ylidene)-2-(2-methylphenoxy)acetohydrazide
- N’-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide
- 2,4-Di(9H-fluoren-9-ylidene)-1,3-dithietane
Uniqueness
N’-(9H-fluoren-9-ylidene)-2-fluorobenzohydrazide is unique due to the presence of the fluorine atom in the benzene ring, which can influence its reactivity and interactions with biological targets. This fluorine substitution can enhance the compound’s stability and bioavailability compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C20H13FN2O |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-(fluoren-9-ylideneamino)-2-fluorobenzamide |
InChI |
InChI=1S/C20H13FN2O/c21-18-12-6-5-11-17(18)20(24)23-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H,(H,23,24) |
InChI Key |
XFQXUSYMFMQVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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